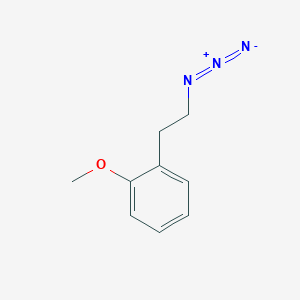

1-(2-Azidoethyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

823189-07-7 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-azidoethyl)-2-methoxybenzene |

InChI |

InChI=1S/C9H11N3O/c1-13-9-5-3-2-4-8(9)6-7-11-12-10/h2-5H,6-7H2,1H3 |

InChI Key |

FOVWAHFLMWJOMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCN=[N+]=[N-] |

Origin of Product |

United States |

Advanced Applications in Organic and Materials Science

Precursor in Heterocyclic Synthesis

The presence of both an azide (B81097) and a methoxy-substituted aromatic ring in 1-(2-azidoethyl)-2-methoxybenzene makes it a versatile starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles are of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Triazole Frameworks

The azide functionality in this compound is particularly well-suited for the construction of 1,2,3-triazole rings through [3+2] cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govorganic-chemistry.org In this reaction, the azido (B1232118) group of this compound reacts readily with terminal alkynes in the presence of a copper(I) catalyst to yield the corresponding triazole product. nih.govnih.govorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.gov

The resulting triazole, bearing the 2-methoxyphenyl ethyl substituent, can be a valuable scaffold for further chemical modifications, leading to the creation of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The 1,2,3-triazole core itself is a stable aromatic system that can participate in various biological interactions. nih.govnih.gov

Table 1: Synthesis of Triazole Frameworks

| Reactant | Catalyst | Product | Key Features |

| This compound and a terminal alkyne | Copper(I) | 1-(2-(2-Methoxyphenyl)ethyl)-4-substituted-1H-1,2,3-triazole | High regioselectivity for the 1,4-isomer, mild reaction conditions, high yields. |

Pyridine (B92270) Ring Systems

While direct synthesis of pyridine rings from this compound is not extensively documented, the azide group can be a precursor to an amine via reduction. The resulting 2-(2-methoxyphenyl)ethanamine could then, in principle, participate in various classical pyridine syntheses, such as the Hantzsch pyridine synthesis or other condensation reactions with 1,5-dicarbonyl compounds or their equivalents. nih.gov The methoxy (B1213986) group on the phenyl ring can influence the electronic properties and reactivity of the intermediates in these synthetic pathways.

Indoles and Furoindolines

The synthesis of indoles and related structures like furoindolines often involves the formation of a five-membered nitrogen-containing ring fused to a benzene (B151609) ring. nih.gov The 2-methoxyphenyl group in this compound can be a key structural element in certain indole (B1671886) synthesis strategies. For instance, intramolecular cyclization reactions are a powerful tool for constructing such heterocyclic systems. While specific examples utilizing this compound are not readily found, conceptually, the azide could be converted to other functional groups that could then participate in cyclization onto the methoxy-activated benzene ring. The electron-donating nature of the methoxy group can facilitate electrophilic substitution reactions, which are often key steps in indole ring formation.

Diverse Nitrogen-Containing Heterocycles

The reactivity of the azide group extends beyond triazole formation. Azides can undergo various transformations to yield other nitrogen-containing heterocycles. nih.gov For example, under certain conditions, azides can react with various partners to form tetrazoles, aziridines, or other complex heterocyclic systems. The presence of the 2-methoxyphenyl ethyl substituent can impart specific physical and biological properties to the resulting heterocyclic compounds.

Building Block in Combinatorial Chemistry and Compound Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, which can then be screened for biological activity. The "click chemistry" reaction of azides and alkynes is an ideal tool for this purpose due to its reliability and orthogonality. This compound, with its reactive azide handle, can be effectively used as a building block in the generation of compound libraries.

By reacting this compound with a diverse set of alkyne-containing molecules, a library of triazoles with varying substituents can be quickly assembled. This approach allows for the systematic exploration of the chemical space around the 1-(2-(2-methoxyphenyl)ethyl)-1,2,3-triazole scaffold, which can accelerate the discovery of new drug candidates or functional materials.

Table 2: Application in Combinatorial Chemistry

| Core Building Block | Reaction Type | Library Type | Potential Applications |

| This compound | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole Library | Drug Discovery, Materials Science |

Functionalization in Polymer Chemistry and Advanced Materials

The azido group of this compound provides a powerful tool for the functionalization of polymers and the creation of advanced materials. Through click chemistry, this molecule can be attached to polymer backbones or surfaces that have been modified to contain alkyne groups. nih.govnih.gov This "grafting to" approach allows for the precise introduction of the 2-methoxyphenyl ethyl moiety onto a material's surface, thereby altering its properties, such as hydrophobicity, biocompatibility, or reactivity.

For instance, polymers functionalized with this compound could find applications in areas such as drug delivery, biocompatible coatings for medical devices, or as components of advanced sensors. The ability to create well-defined polymer architectures with specific functionalities is a key advantage of this approach. nih.gov

Furthermore, this compound can be used in the synthesis of functional monomers. For example, if the ethyl chain were modified to include a polymerizable group like a methacrylate, the resulting monomer could be polymerized to create polymers with pendant 2-methoxyphenyl azide groups. These polymers would then be amenable to further functionalization via click chemistry.

Table 3: Functionalization in Polymer Chemistry

| Functionalization Strategy | Key Reagents | Resulting Material | Potential Applications |

| Grafting to alkyne-modified polymers | This compound, alkyne-functionalized polymer, Cu(I) catalyst | Polymer with pendant 1-(2-(2-methoxyphenyl)ethyl)-1,2,3-triazole groups | Drug delivery, biocompatible coatings, sensors |

| Synthesis of functional monomers | Modification of this compound to include a polymerizable group | Polymer with pendant 2-methoxyphenyl azide groups | Platform for post-polymerization functionalization |

Post-Polymerization Modification Techniques

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing reactive groups onto a pre-existing polymer backbone. This approach allows for the creation of complex macromolecules that may be inaccessible through direct polymerization of functional monomers. The azide group of this compound is ideally suited for such modifications.

While specific literature detailing the use of this compound for modifying existing polymers is not prominent, the chemical principles governing its reactivity are well-established through analogous structures. The primary reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nanosoftpolymers.com This reaction allows for the covalent attachment of the 2-methoxyphenethyl moiety to a polymer chain that has been prepared with pendant alkyne groups.

The process would involve:

Synthesis of a polymer with alkyne side chains.

Reaction of the alkyne-functionalized polymer with this compound in the presence of a copper(I) catalyst.

This technique offers a modular and highly efficient pathway to introduce the specific electronic and steric properties of the 2-methoxyphenyl group onto a wide range of polymer scaffolds, such as polyacrylates or polystyrenes. sigmaaldrich.com Another potential, though less common, modification route involves the Staudinger ligation, where the azide reacts with a phosphine-functionalized polymer to form an aza-ylide, which can then be trapped to form a stable amide bond.

Integration into Functional Polymeric Architectures

The creation of well-defined, functional polymeric architectures is crucial for developing advanced materials. The azide group's reactivity allows for the integration of this compound into various complex structures. Azide-functionalized polymers and copolymers are known to be valuable precursors for materials used in surface modification and bioconjugation. nanosoftpolymers.com

The molecule can be used to form:

Graft Copolymers: A polymer backbone can be functionalized with this compound side chains (as described in 4.3.1), creating a graft copolymer with tailored properties.

Block Copolymers: It can be used as a reagent to link different polymer blocks together. For instance, a polymer chain with a terminal alkyne group can be "clicked" to another polymer chain possessing a terminal group derived from this compound.

Polymer Networks and Gels: The azide functionality can participate in cross-linking reactions. By reacting with polymers containing multiple alkyne groups, it can act as a cross-linking agent to form stable polymer networks or hydrogels. Furthermore, the azide group can be converted into a highly reactive nitrene via photolysis or thermolysis, which can then insert into C-H or C=C bonds of adjacent polymer chains, leading to covalent cross-linking without the need for a co-reactant. nih.gov This method is used to alter physical properties like solubility and hardness and to enhance the stability of polymer-based devices. nih.gov

A patent for a related process describes grafting azide monomers onto a polymer backbone at temperatures low enough to avoid decomposition of the azide, creating a polymeric coupling agent that can be used to produce long-chain branched polymers. google.com

Development of Ligands in Coordination Chemistry

In coordination chemistry, ligands are crucial for dictating the structure, reactivity, and properties of metal complexes. The development of novel ligands is a constant pursuit to access new catalytic activities or materials with unique magnetic or optical properties.

This compound can be envisioned as a precursor for synthesizing more complex ligands. The azide group itself is not a strong coordinating group for most metals, but it serves as a synthetic handle to introduce chelating moieties. The most common approach is to use the CuAAC reaction to attach a coordinating fragment that contains a terminal alkyne.

For example, an alkyne-functionalized pyridine, bipyridine, or phenanthroline unit could be clicked onto this compound. This reaction results in a 1,2,3-triazole ring linking the 2-methoxyphenethyl group to the coordinating fragment. The triazole ring itself can act as an additional coordination site, making the resulting molecule a multidentate ligand.

| Precursor 1 | Precursor 2 (Example) | Resulting Ligand Type (Example) |

| This compound | Ethynylpyridine | Bidentate N,N'-donor ligand |

| This compound | 4-Ethynyl-2,2'-bipyridine | Tridentate N,N',N''-donor ligand |

While specific studies employing this compound for this purpose are not widely reported, the modular nature of this "click-to-coordinate" approach is a well-established strategy for creating diverse ligand libraries for screening in catalysis and materials science.

Utilization in Chemical Probe Design and Functional Labeling

Chemical probes are small molecules used to study and manipulate biological systems or to label and detect other molecules. The azide group is a key functionality in this field, primarily due to its utility in the bioorthogonal CuAAC click reaction. This allows for the specific labeling of alkyne-modified targets.

A significant application of this compound has been demonstrated in the rapid discovery of enzyme inhibitors through the generation of candidate libraries using click chemistry. acs.org In a study aimed at identifying inhibitors for histone deacetylase 8 (HDAC8), 2-methoxyphenethyl azide (an alternative name for the same compound) was used as a key azide-containing fragment. acs.org

The research involved the following steps:

Synthesis of Fragments: A library of azide fragments, including 2-methoxyphenethyl azide, and a library of alkyne fragments were prepared.

Click Chemistry Assembly: The azide and alkyne fragments were reacted together using Cu(I)-catalyzed azide-alkyne cycloaddition to rapidly generate a large library of diverse triazole-containing candidate molecules. acs.org

Screening: The resulting library of compounds was screened for inhibitory activity without the need for purification, a major advantage of the click chemistry approach. acs.org

This work exemplifies the use of this compound as a building block for creating libraries of potential chemical probes. The 2-methoxyphenethyl portion explores a specific chemical space within the enzyme's binding pocket, while the azide group serves as the reactive handle for its efficient incorporation into the final triazole-based structures. Similarly, the azide can be used to attach fluorescent dyes or other reporter tags to molecules for functional labeling applications. nih.gov

Analytical Characterization and Computational Studies in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for monitoring their transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for the structural confirmation of 1-(2-Azidoethyl)-2-methoxybenzene. Both ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the two methylene (B1212753) groups of the azidoethyl chain. The splitting patterns and coupling constants of the aromatic signals would confirm the 1,2-disubstitution pattern on the benzene (B151609) ring. The chemical shifts of the methylene protons adjacent to the azide (B81097) and the aromatic ring would provide insight into the electronic effects of these functional groups.

For reaction pathway analysis, NMR could be used to monitor the conversion of a precursor, such as 1-(2-bromoethyl)-2-methoxybenzene, to the final azide product by observing the disappearance of the starting material signals and the appearance of the product signals.

Infrared (IR) Spectroscopy for Azide and Other Functional Group Monitoring

Infrared (IR) spectroscopy is particularly powerful for identifying specific functional groups. For this compound, the most characteristic absorption band would be that of the azide (N₃) group. This typically appears as a strong, sharp peak in the region of 2100-2200 cm⁻¹.

Other expected IR absorption bands would include those for the C-O stretching of the methoxy group, the aromatic C-H and C=C stretching vibrations, and the aliphatic C-H stretching of the ethyl chain. IR spectroscopy is an excellent tool for quickly confirming the presence of the azide functionality in the product and for monitoring its reactions, such as in click chemistry or reduction to an amine.

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

During a reaction, MS can be used to monitor the formation of the product by detecting its molecular ion peak. The fragmentation pattern observed in the mass spectrum could also help to confirm the structure, for example, by showing the loss of N₂ from the azide group or cleavage of the ethyl chain.

Computational Chemistry and Quantum Mechanical Investigations

Computational methods offer a powerful complement to experimental studies, providing insights into molecular properties, reaction mechanisms, and reactivity that can be difficult to obtain through experimentation alone.

Elucidation of Reaction Mechanisms and Transition States

Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to investigate the mechanisms of reactions involving this compound. For instance, the mechanism of its formation from a corresponding halide and an azide salt could be modeled to understand the reaction pathway and the structure of the transition state.

Furthermore, the thermal or photochemical decomposition of the azide, a common reaction for this functional group, could be studied computationally to predict the formation of highly reactive nitrene intermediates. Locating the transition state structures for such reactions would provide valuable information about the reaction kinetics and the feasibility of different pathways.

Electronic Structure Analysis and Reactivity Predictions

Computational analysis of the electronic structure of this compound would reveal important information about its reactivity. The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate the most likely sites for nucleophilic and electrophilic attack.

Maps of the electrostatic potential (ESP) would visualize the charge distribution on the molecule, highlighting electron-rich and electron-poor regions. This information is crucial for predicting how the molecule will interact with other reagents. For example, the negative electrostatic potential around the terminal nitrogen atoms of the azide group would suggest their nucleophilic character, which is key to their participation in reactions like the Staudinger ligation or cycloadditions.

Conformational Analysis and Molecular Dynamics Simulations

Detailed research specifically investigating the conformational analysis and molecular dynamics of this compound is not extensively available in the public scientific literature. Computational studies, which are crucial for understanding the three-dimensional structure, stability, and dynamic behavior of a molecule, appear to be limited for this particular compound.

Molecular dynamics simulations, a powerful tool for observing the movement of atoms and molecules over time, would be invaluable in elucidating the flexibility of the azidoethyl side chain and its interaction with the methoxy-substituted phenyl ring. Such simulations could predict the most stable conformations, the energy barriers between them, and the influence of solvent on the molecular structure. However, without specific studies on this compound, any discussion on its dynamic behavior remains speculative.

Conclusion and Future Research Perspectives

Current Challenges and Emerging Trends in Azidoethyl Aryl Ether Chemistry

The chemistry of azidoethyl aryl ethers is intrinsically linked to the broader field of organic azide (B81097) chemistry, sharing its challenges while also presenting unique opportunities.

Current Challenges: A primary challenge in working with organic azides, particularly those with lower molecular weight, is their inherent energetic nature and potential instability. nih.govkit.eduwikipedia.orgresearchgate.net The synthesis and manipulation of these compounds require careful handling protocols. For azidoethyl aryl ethers, achieving chemoselectivity is a significant hurdle. The molecule contains multiple reactive sites: the azide group, which can undergo various transformations; the aromatic ring, which is activated for electrophilic substitution by the methoxy (B1213986) group; and the ether linkage itself, which can be susceptible to cleavage under strong acidic conditions. nih.govwikipedia.orgnih.gov Controlling reaction conditions to favor one transformation over others is a non-trivial synthetic challenge. Furthermore, the use of potentially hazardous reagents like sodium azide in synthesis remains a concern, prompting a search for safer alternatives. kit.eduresearchgate.netnih.gov

Emerging Trends: Despite the challenges, several exciting trends are shaping the future of this class of compounds. The most prominent is the application of organic azides in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Staudinger ligation. kit.eduwikipedia.orgresearchgate.net These reactions allow for the efficient construction of complex molecular architectures under mild conditions. Another significant trend is the use of azides as precursors to highly reactive nitrenes through thermal or photochemical activation. nih.gov This has found extensive application in materials science for cross-linking polymers, thereby modifying their physical properties for use in advanced devices like organic solar cells and LEDs. nih.gov There is also a growing movement towards developing more sustainable and safer synthetic methodologies, including photochemical and electrochemical approaches, to minimize the use of hazardous reagents. nih.govdiva-portal.org

Opportunities for Novel Synthetic Transformations

The dual functionality of 1-(2-azidoethyl)-2-methoxybenzene provides a rich playground for the development of novel synthetic transformations. The strategic placement of the azide and the methoxyaryl group allows for a wide range of reactions.

The azide group is exceptionally versatile and can participate in numerous transformations, including:

1,3-Dipolar Cycloadditions: The reaction with alkynes to form stable triazoles (Huisgen cycloaddition) is the most well-known transformation. kit.eduwikipedia.org

Staudinger Reaction/Ligation: Reduction with phosphines can yield aza-ylides, which can be hydrolyzed to primary amines or used in Staudinger ligation for bioconjugation. wikipedia.orgnih.gov

Aza-Wittig Reaction: The intermediate aza-ylides can react with carbonyl compounds to form imines. wikipedia.orgnih.gov

Nitrene-Mediated Reactions: Photolytic or thermal decomposition generates a nitrene intermediate, which can undergo C-H insertion, cyclization, or rearrangement reactions. nih.gov This offers a powerful method for late-stage functionalization and C-H amination. colab.ws

Rearrangements: Reactions like the Schmidt and Curtius rearrangements provide pathways to amides and amines. kit.edunih.gov

The methoxybenzene moiety offers complementary reactivity. The ortho-methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring. This orthogonal reactivity could be exploited in multi-step syntheses to build molecular complexity. The development of novel cascade reactions, where an initial transformation at the azide triggers a subsequent reaction involving the aryl ether or the linker, is a particularly promising avenue for future exploration.

| Transformation Type | Reagents/Conditions | Potential Product |

| CuAAC Click Reaction | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Staudinger Reduction | PPh₃, then H₂O | 1-(2-Aminoethyl)-2-methoxybenzene |

| Aza-Wittig Reaction | PPh₃, then R₂C=O | Imine derivative |

| Photochemical Nitrene Insertion | UV light (hν) | C-H amination/insertion products |

| Electrophilic Bromination | Br₂, Lewis Acid | Bromo-substituted aryl derivative |

Prospective Applications in Interdisciplinary Research

The unique structure of this compound makes it a valuable tool for a range of interdisciplinary research fields.

Medicinal Chemistry and Chemical Biology: The azide group serves as a critical handle for bioconjugation. kit.eduresearchgate.netnih.gov This molecule can be used to link the methoxyphenyl scaffold—a common motif in pharmacologically active compounds—to proteins, nucleic acids, or other biomolecules. This enables applications in targeted drug delivery, diagnostics, and the study of biological processes. The ability to attach this moiety to a biological target via click chemistry offers a powerful strategy for developing novel therapeutics and molecular probes.

Materials Science: Organic azides are increasingly used as efficient cross-linking agents for polymers. nih.gov By incorporating this compound into a polymer matrix and activating the azide, new materials with tailored thermal, mechanical, and electronic properties can be fabricated. The methoxyaryl group can impart specific functionalities, such as fluorescence or altered hydrophobicity, to the resulting material, making it suitable for applications in organic electronics or as a thermosetting resin. nih.gov

Supramolecular Chemistry: The aryl ether component can participate in host-guest interactions and π-stacking. This makes the molecule an attractive building block for constructing complex supramolecular assemblies, such as macrocycles, catenanes, and organogels. diva-portal.orgmdpi.comresearchgate.net The azide group can be used to "click" these building blocks together or to functionalize the final assembly.

Probe Development: The azide functionality can act as a photoactivatable group. diva-portal.orgdiva-portal.org Upon irradiation, the azide can be converted into a fluorescent product through an intramolecular reaction, such as N-H insertion, providing a basis for designing "turn-on" fluorescent probes for imaging and sensing applications. diva-portal.orgdiva-portal.org

Directions for Advanced Theoretical and Experimental Investigations

To fully unlock the potential of this compound and related compounds, a synergistic approach combining advanced theoretical and experimental methods is essential.

Advanced Theoretical Investigations: Density Functional Theory (DFT) has proven to be a powerful tool for studying organic azides. mdpi.comnih.gov Future theoretical work should focus on:

Conformational and Electronic Analysis: Performing DFT calculations to map the potential energy surface, identify stable conformers, and analyze the electronic structure (e.g., HOMO-LUMO energies, molecular electrostatic potential). researchgate.netscispace.com This can provide insights into how the ortho-methoxy group influences the reactivity of the azide.

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for key transformations like the CuAAC reaction and nitrene formation. This would elucidate the regioselectivity and kinetics of these reactions.

Spectroscopic Prediction: Calculating vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra. mdpi.comnih.govnih.gov Comparing these predictions with experimental data provides a robust method for structural verification.

Intermolecular Interactions: Using methods like Hirshfeld surface analysis, Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis to understand the forces governing crystal packing and supramolecular assembly. mdpi.comresearchgate.net

Advanced Experimental Investigations: New experimental techniques can provide unprecedented detail about the structure and reactivity of these molecules.

Advanced Spectroscopy: Time-resolved spectroscopic techniques, such as laser flash photolysis, can be used to directly observe and characterize the transient nitrene species generated from photolysis of the azide. Two-dimensional infrared (2D-IR) spectroscopy is particularly well-suited for studying the vibrational dynamics of the azide group, as its stretching frequency is a sensitive probe of its local environment and interactions. researchgate.net

Kinetics and Mechanistic Studies: Detailed kinetic analysis of the various reactions of the azide group will allow for a quantitative comparison with other substituted analogues, clarifying the electronic and steric effects of the 2-methoxybenzene moiety.

Single-Crystal X-ray Diffraction: Obtaining the crystal structure would provide definitive information on the molecule's solid-state conformation and intermolecular interactions, which is crucial for rational design in materials and supramolecular chemistry. mdpi.comresearchgate.net

The table below summarizes key parameters that could be explored through a combined theoretical and experimental approach.

| Parameter | Theoretical Method | Experimental Technique | Purpose |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | X-ray Diffraction, NMR Spectroscopy | Determine bond lengths, angles, and stable conformers. mdpi.comnih.gov |

| Vibrational Modes | DFT Frequency Calculation | FTIR, Raman Spectroscopy, 2D-IR | Assign vibrational bands and study coupling/dynamics. researchgate.netnih.gov |

| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy | Understand electronic structure and optical properties. mdpi.comscispace.com |

| Reaction Energetics | DFT Transition State Search | Reaction Calorimetry, Kinetic Studies | Elucidate reaction mechanisms and quantify reactivity. |

| Intermolecular Forces | Hirshfeld/AIM/NCI Analysis | X-ray Diffraction | Analyze crystal packing and non-covalent interactions. mdpi.comresearchgate.net |

By pursuing these avenues of research, the scientific community can harness the full potential of this compound and the broader class of azidoethyl aryl ethers, paving the way for new discoveries and technologies.

Q & A

Basic: What are the preferred synthetic routes for 1-(2-Azidoethyl)-2-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. Starting from 1-(2-bromoethyl)-2-methoxybenzene, the bromine atom is displaced by an azide group using sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO at 60–80°C . Yield optimization requires strict control of moisture (to avoid side reactions) and reaction time (12–24 hours). For example, extended reaction times (>24 hours) may lead to decomposition of the azide group. Characterization via H NMR should confirm the absence of residual bromide (δ 3.5–3.7 ppm for -CH₂Br) and the presence of the azidoethyl moiety (δ 3.2–3.4 ppm for -CH₂N₃) .

Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the azide’s integration and absence of impurities. The methoxy group appears at δ ~3.8 ppm, while the azidoethyl protons resonate as a triplet near δ 3.3 ppm .

- IR Spectroscopy : A strong absorbance at ~2100 cm⁻¹ confirms the -N₃ stretch .

- HPLC (Reverse-Phase) : Using a C18 column (e.g., Newcrom R1) with a methanol/water mobile phase (70:30 v/v) ensures >95% purity. Retention time typically falls between 8–10 minutes .

Advanced: How does the azide group enable applications in click chemistry, and what mechanistic insights govern its reactivity?

Methodological Answer:

The azide participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Key mechanistic factors:

- Catalyst System : Cu(I) (e.g., CuBr with TBTA ligand) enhances regioselectivity and rate. Catalytic loading (1–5 mol%) impacts conversion efficiency .

- Solvent Effects : Aqueous tert-butanol or DMSO improves solubility of hydrophobic alkynes.

- Kinetic Control : Reactions at 25–40°C for 2–4 hours prevent triazole decomposition. Monitoring via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane) confirms completion .

Advanced: What strategies address contradictions in reported catalytic efficiencies for azide-alkyne cycloadditions?

Methodological Answer:

Discrepancies in catalyst performance (e.g., Cu(I) vs. Ru-based systems) arise from:

- Ligand Effects : Bidentate ligands (e.g., TBTA) stabilize Cu(I), reducing oxidation to Cu(II), which is less active.

- Substrate Steric Hindrance : Bulky alkynes require higher catalyst loadings (10 mol%) or prolonged reaction times.

- Validation Approach : Reproduce reactions under standardized conditions (e.g., 1:1 azide:alkyne ratio in degassed solvent) and compare turnover frequencies (TOF) via H NMR yield calculations .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

The compound is light- and temperature-sensitive. Recommended storage:

- Short-Term : –20°C in amber vials under argon (decomposition <5% over 1 month).

- Long-Term : –80°C with desiccants (e.g., molecular sieves). Avoid freeze-thaw cycles, which induce azide degradation. Stability assays via HPLC (peak area comparison) are critical for batch validation .

Advanced: What experimental designs elucidate the solvent’s role in azide-mediated reactions?

Methodological Answer:

A systematic solvent screen (e.g., DMSO, THF, ethanol) can be conducted to assess:

- Reaction Rate : Monitor via in situ IR for -N₃ consumption. Polar aprotic solvents (DMF) accelerate kinetics by stabilizing the transition state.

- Byproduct Formation : Protic solvents (ethanol) may protonate intermediates, leading to hydrazo derivatives.

- Design Example : Compare yields in DMF (85%) vs. ethanol (45%) under identical conditions, with GC-MS identification of side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.